molecular formula C10H17ClO2 B1323571 Ethyl 7-chloro-7-octenoate CAS No. 485320-22-7

Ethyl 7-chloro-7-octenoate

Cat. No.: B1323571
CAS No.: 485320-22-7
M. Wt: 204.69 g/mol
InChI Key: BLRZSMVKWXYJEX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-7-octenoate is an organic compound with the molecular formula C10H17ClO2. It is a yellow oil with a molecular weight of 204.7 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-7-octenoate can be synthesized through a series of chemical reactions. One common method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate to produce the crude product, which is further purified to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-7-octenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 7-chloro-7-octenoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the development of pesticides and other chemical products

Mechanism of Action

The mechanism of action of ethyl 7-chloro-7-octenoate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and a chlorine atom. This combination of features makes it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

ethyl 7-chlorooct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRZSMVKWXYJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641091
Record name Ethyl 7-chlorooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-22-7
Record name Ethyl 7-chlorooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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